3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid, also known as 3-Chloro-4-hydroxyphenylacetic acid, is a compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor . This compound is one of the major chlorinated metabolites of chlorotyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.
Scientific Research Applications
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake . This disruption affects various physiological processes in plants, including cell elongation, division, and differentiation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylglycine: Another chlorinated derivative with similar structural features but different biological activities.
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: A compound with additional chlorine atoms, exhibiting different physicochemical properties.
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific role as an auxin influx inhibitor and its distinct chlorinated structure. Its ability to interfere with auxin transport sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
UVZXGDOSSJNLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O |
Origin of Product |
United States |
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